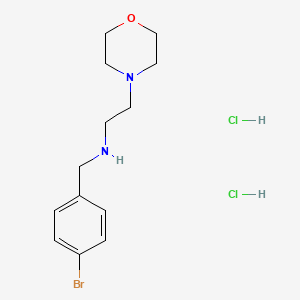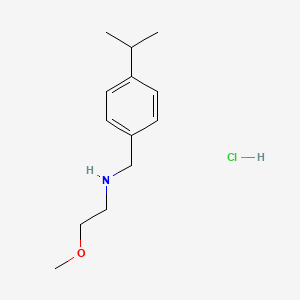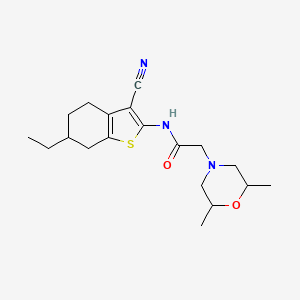![molecular formula C19H20N2O3 B5300547 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being investigated for its potential use in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione works by selectively inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which play a crucial role in the immune response. By inhibiting BTK, 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione blocks BCR signaling and prevents the activation and proliferation of B-cells, leading to the death of cancerous B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to induce apoptosis (programmed cell death) in cancerous B-cells and inhibit the proliferation of normal B-cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the immune response in autoimmune and inflammatory disorders. 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancerous B-cells, and its potential for use in combination with other cancer therapies. However, there are also some limitations, including the need for further research to determine the optimal dosage and treatment regimen, as well as potential toxicity concerns.
Orientations Futures
There are several potential future directions for the development of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of focus is the investigation of its use in combination with other cancer therapies, such as monoclonal antibodies and chemotherapy drugs. Another area is the exploration of its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to determine the optimal dosage and treatment regimen, as well as to address any potential toxicity concerns.
Méthodes De Synthèse
The synthesis of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions, starting with the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine. This intermediate is then reacted with ethyl acetoacetate to form 3-(benzyl(methyl)amino)-1-(2-methoxyphenyl)butan-1-one. The final step involves cyclization of the butan-1-one intermediate to form 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory disorders such as asthma.
Propriétés
IUPAC Name |
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-14-8-4-3-5-9-14)16-12-18(22)21(19(16)23)15-10-6-7-11-17(15)24-2/h3-11,16H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXPTNRUBJSCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)
![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)